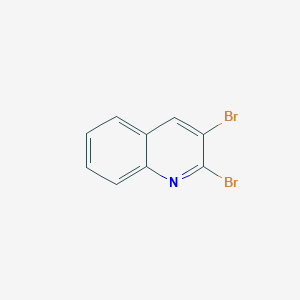

2,3-Dibromoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPZTJLHQKCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-00-1 | |

| Record name | 2,3-dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dibromoquinoline

Classical Synthetic Routes to Brominated Quinolines

The foundational methods for quinoline (B57606) synthesis, many developed in the late 19th and early 20th centuries, remain central to heterocyclic chemistry. These classical routes can be adapted to produce brominated quinolines by using brominated starting materials or by incorporating bromination steps into the synthetic sequence.

Bromination of Quinoline and Substituted Quinolines

The direct bromination of quinoline and its derivatives is a primary method for introducing bromine atoms onto the heterocyclic ring. The regioselectivity of the bromination is highly dependent on the reaction conditions and the existing substituents on the quinoline ring.

A direct and efficient synthesis of 2,3-dibromoquinoline (9a) starts from the commercially available 3-bromoquinoline (B21735). nih.gov The reaction involves a C2-deprotonation using a strong, non-nucleophilic base like TMPMgCl·LiCl (a Hauser base). This is followed by quenching the resulting magnesiated intermediate with a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane to yield this compound. nih.govfishersci.ca This method provides a regioselective pathway to the desired product. nih.gov

A summary of this synthetic transformation is presented below:

| Starting Material | Reagents | Product | Yield |

| 3-Bromoquinoline | 1) TMPMgCl·LiCl2) 1,2-dibromo-1,1,2,2-tetrachloroethane | This compound | 65% |

This interactive table is based on research findings. nih.gov

Other brominating agents, such as N-Bromosuccinimide (NBS), are also widely employed for the bromination of quinoline systems. fishersci.canih.gov The reactivity and regioselectivity of bromination can be influenced by the solvent and the electronic nature of the quinoline substrate. fishersci.caontosight.ai For instance, electron-rich quinolines are more susceptible to electrophilic bromination. fishersci.ca

Limpach-Knorr Synthesis Approaches

The Limpach-Knorr synthesis is a classical method for preparing quinoline derivatives, typically yielding 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones). The synthesis involves the condensation of an aniline (B41778) with a β-ketoester. fishersci.cafishersci.co.uk

To synthesize a brominated quinoline via this method, a brominated aniline is typically used as the starting material. For example, a dibromoquinoline was synthesized starting from p-bromoaniline and ethyl acetoacetate. fishersci.co.uk The initial condensation is followed by a thermal or acid-catalyzed cyclization of the intermediate anilide. fishersci.co.uk While this specific example did not produce this compound, the methodology illustrates how brominated anilines can be used in the Limpach-Knorr synthesis to generate brominated quinoline scaffolds. fishersci.co.uknih.gov The choice between the Limpach (thermal, yielding 4-quinolones) and Knorr (acid-catalyzed, yielding 2-quinolones) conditions determines the final product structure. fishersci.ca

Pfitzinger Synthesis and its Variations

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids and their derivatives. fishersci.canih.gov The reaction condenses isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. fishersci.ca

For the synthesis of brominated quinolines, a bromo-substituted isatin could be employed. The isatin is first opened by the base to form an intermediate isatoic acid, which then condenses with the carbonyl compound to form the quinoline ring. fishersci.ca Although direct synthesis of this compound using this method is not commonly reported, the Pfitzinger reaction provides a strategic alternative to other classical methods for accessing functionalized quinolines. nih.gov The versatility of the reaction allows for the introduction of various substituents on the quinoline core, depending on the choice of the isatin and carbonyl compound. nih.govmissouri.edu

Combes Synthesis

The Combes synthesis produces substituted quinolines by reacting an aniline with a 1,3-dicarbonyl compound under acidic conditions, such as with sulfuric acid. nih.govfishersci.dkuni.lu The reaction proceeds through the formation of a β-amino enone or imine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. nih.gov

To obtain a brominated quinoline, a bromoaniline can be used as the precursor. For example, the reaction of a bromoaniline with a 1,3-diketone like acetylacetone (B45752) would lead to a bromo-substituted dimethylquinoline. uni.lu The position of the bromine atom on the final quinoline ring is determined by its position on the starting aniline. This method is particularly useful for synthesizing 2,4-disubstituted quinolines. nih.govuni.lu

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for quinoline synthesis that involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. uni.lufishersci.se The α,β-unsaturated carbonyl is often generated in situ, for instance, from the acid-catalyzed dehydration of glycerol (B35011) (as in the Skraup synthesis) or an aldol (B89426) condensation of aldehydes or ketones. wikipedia.orgfishersci.be The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. fishersci.sefishersci.be

A bromoaniline can be reacted with an α,β-unsaturated aldehyde or ketone to produce a bromoquinoline. thegoodscentscompany.com The reaction mechanism is complex and is thought to involve a Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation. fishersci.se The final oxidation step often utilizes an oxidizing agent, which can be one of the reactants, like nitrobenzene (B124822) in the related Skraup synthesis, or it can occur without an added oxidant. uni.lu This method's flexibility allows for the synthesis of a wide variety of substituted quinolines. wikipedia.org

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., a CH₂ group adjacent to a carbonyl group). fishersci.camissouri.edu The reaction can be catalyzed by either an acid or a base, or simply promoted by heat. fishersci.ca

To produce a brominated quinoline, one could start with a brominated o-aminoaryl aldehyde or ketone. For example, the condensation of a bromo-substituted 2-aminobenzaldehyde (B1207257) with a ketone would yield a bromoquinoline. fishersci.canih.gov The substituents on the final quinoline product are determined by the specific structures of the two starting materials. This method is advantageous due to its high convergence and the ability to form the quinoline ring in a single step from readily available precursors. nih.govnih.gov

Skraup Synthesis

The Skraup synthesis is a classical method for preparing quinolines, typically involving the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.orgtubitak.gov.tr While versatile for many quinoline derivatives, the direct synthesis of this compound via a modified Skraup reaction using halo-substituted acroleins and anilines has been noted as a potential route, though it can suffer from low yields and potential regioselectivity issues. nih.gov The harsh conditions of the traditional Skraup reaction often limit its compatibility with certain functional groups and can lead to a mixture of products, making it a less favored approach for producing highly substituted quinolines with precise substitution patterns like this compound. tubitak.gov.tr

Advanced and Regioselective Synthesis of this compound

Modern synthetic strategies offer more control and higher yields for the preparation of polysubstituted quinolines, including this compound. These methods often involve building the quinoline core first and then introducing the bromine atoms, or using precursors that guide the regioselectivity of the bromination.

A highly effective and more recent strategy for synthesizing polybromoquinolines involves the bromination and subsequent dehydrogenation (aromatization) of 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net This multi-step approach generally provides better regioselectivity and higher yields compared to the direct bromination of quinoline itself.

A one-pot method using N-Bromosuccinimide (NBS) has been developed for the efficient synthesis of polybromoquinolines from 1,2,3,4-tetrahydroquinoline precursors. rsc.orgnih.govrsc.org In this process, NBS serves a dual role: it acts as an electrophile for the bromination of the aromatic ring and as an oxidant to achieve the dehydrogenation of the tetrahydroquinoline ring to form the aromatic quinoline system. rsc.orgnih.gov This cascade transformation is notable for its mild, metal-free conditions and short reaction times. rsc.orgnih.govrsc.org

The reaction is typically carried out at room temperature in a solvent like chloroform (B151607) (CHCl3). rsc.orgrsc.org Various substituted tetrahydroquinolines, including those with either electron-donating or electron-withdrawing groups, can be successfully converted into their corresponding polybromoquinoline products in moderate to high yields. rsc.orgnih.govnih.gov For instance, the reaction of 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) with 5.0 equivalents of NBS results in the formation of 3,6,8-tribromo-4-phenylquinoline. rsc.org

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 4-Phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0 equiv.), CHCl3, Room Temp. | 3,6,8-Tribromo-4-phenylquinoline | 80% |

| 1,2,3,4-Tetrahydroquinoline | NBS (6.0 equiv.), AIBN, Benzene (B151609), Reflux | Not specified | Not specified |

| 1,2,3,4-Tetrahydroquinoline | NBS, AIBN, CHCl3, Sun lamp (70W) | 4,6,8-Tribromoquinoline | 75% |

Mechanistic studies and control experiments have shed light on the pathway of the NBS-mediated bromination/dehydrogenation reaction. rsc.orgnih.gov The process is understood to proceed through a sequence of electrophilic bromination followed by a radical-mediated dehydrogenation. rsc.orgnih.govrsc.org

Control experiments provided key insights:

The reaction of 4-phenyltetrahydroquinoline with NBS can yield 6,8-dibromo-4-phenyl-1,2,3,4-tetrahydroquinoline as an intermediate, which is then further dehydrogenated. rsc.orgrsc.org

The addition of radical scavengers like 1,1-diphenylethylene (B42955) or TEMPO was shown to suppress the dehydrogenation step, indicating that this part of the process follows a radical pathway. rsc.org

These findings suggest that NBS first acts as an electrophilic brominating agent on the electron-rich aromatic ring of the tetrahydroquinoline. nih.gov Subsequently, NBS initiates a radical process, leading to the abstraction of hydrogen atoms and the aromatization of the heterocyclic ring to form the final polybromoquinoline product. rsc.orgnih.gov

Metal-halogen exchange reactions are a powerful tool for the regioselective functionalization of polyhalogenated heterocycles. beilstein-journals.orguni-muenchen.deresearchgate.net This strategy allows for the selective replacement of one bromine atom over another, enabling the synthesis of specific isomers that would be difficult to obtain otherwise.

For dihaloquinolines such as this compound, regioselective bromine-magnesium exchange can be achieved using specialized Grignard reagents or mixed metal systems. beilstein-journals.orguni-muenchen.de The choice of reagent and conditions determines which bromine atom is exchanged. Research has shown that for 2,4-dibromoquinoline (B189380), treatment with iPrMgCl·LiCl, a turbo-Grignard reagent, leads to a preferential exchange at the C-4 position. worktribe.com

In the case of this compound (65), it can be regioselectively converted into the 3-magnesiated quinoline derivative (66) using the mixed Li/Mg-reagent iPrMgCl·LiCl. beilstein-journals.org This intermediate can then be trapped with an electrophile to introduce a new substituent at the C-3 position, leaving the bromine at C-2 intact.

Furthermore, the regioselectivity of the Br/Mg exchange on dibromoquinolines can be finely tuned by using additives. uni-muenchen.denih.gov For example, the use of the bimetallic combination sBu2Mg·2LiOR in toluene, sometimes in the presence of a Lewis donor additive like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), allows for highly selective exchanges on various dibromo-heteroarenes under mild conditions. uni-muenchen.deresearchgate.netnih.gov This approach provides access to bromo-substituted magnesium reagents that are valuable for subsequent cross-coupling reactions. uni-muenchen.de

Synthesis via Metal-Halogen Exchange Reactions

Regioselective Bromine-Magnesium Exchange

Use of i-PrMgCl·LiCl

The reagent i-PrMgCl·LiCl, often referred to as a "Turbo-Grignard," is a highly effective tool for bromine-magnesium exchange reactions. In the context of synthesizing derivatives from this compound, this reagent demonstrates remarkable regioselectivity. The reaction of this compound with i-PrMgCl·LiCl results in a regioselective Br/Mg exchange at the C3 position. acs.orgbeilstein-journals.org This process quantitatively provides the 3-magnesiated 2-bromoquinoline (B184079) intermediate. acs.org The reaction is typically conducted at low temperatures, such as -50 °C, to ensure high selectivity and yield. acs.orgbeilstein-journals.org This magnesiated intermediate is not isolated but is used directly in subsequent reactions with various electrophiles.

Use of TMPMgCl·LiCl

While i-PrMgCl·LiCl is used for the functionalization of existing this compound, the combination of 2,2,6,6-tetramethylpiperidylmagnesium chloride and lithium chloride (TMPMgCl·LiCl) is instrumental in the synthesis of this compound from a simpler precursor, 3-bromoquinoline. acs.orguni-muenchen.deuni-muenchen.de This powerful base facilitates the deprotonation at the C2 position of the quinoline ring. acs.org

Subsequent Trapping with Electrophiles

The organomagnesium intermediates generated from this compound are highly reactive and can be trapped with a variety of electrophiles to introduce new functional groups at the C3 position.

Carboxylation Reactions

Following the regioselective bromine-magnesium exchange at the C3 position of this compound using i-PrMgCl·LiCl, the resulting magnesiated species can be trapped by a carboxylation agent. acs.org For instance, reaction with ethyl cyanoformate yields the corresponding 2-bromoquinoline-3-carboxylic acid ethyl ester in high yield (88%). acs.org This transformation introduces a valuable carboxylic ester group, which can be further manipulated.

Cyanation Reactions

The introduction of a cyano group at the C3 position is another important functionalization. After the Br/Mg exchange on this compound with i-PrMgCl·LiCl, the intermediate can be quenched with an electrophilic cyanating agent like tosyl cyanide (TsCN). acs.orgbeilstein-journals.org This reaction proceeds efficiently, affording 2-bromo-3-cyanoquinoline in an 84% yield after allowing the reaction mixture to warm from -50 °C to room temperature over 12 hours. beilstein-journals.org

Synthesis from 3-Bromoquinoline

An alternative and direct route to this compound involves starting from the commercially available 3-bromoquinoline. acs.orguni-muenchen.detcichemicals.com

C2-Deprotonation and Subsequent Bromination

This methodology leverages the acidic nature of the C2 proton in the quinoline ring system. Treatment of 3-bromoquinoline with TMPMgCl·LiCl at -20 °C for 2 hours effectively deprotonates the C2 position. acs.orguni-muenchen.de The resulting C2-magnesiated intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield this compound. acs.orguni-muenchen.deamazonaws.com This two-step, one-pot procedure provides the desired product in a 65% yield. acs.orguni-muenchen.de

| Starting Material | Reagents | Key Intermediate | Product | Yield (%) | Ref. |

| This compound | 1. i-PrMgCl·LiCl2. Ethyl cyanoformate | 3-Magnesio-2-bromoquinoline | 2-Bromoquinoline-3-carboxylic acid ethyl ester | 88 | acs.org |

| This compound | 1. i-PrMgCl·LiCl2. TsCN | 3-Magnesio-2-bromoquinoline | 2-Bromo-3-cyanoquinoline | 84 | beilstein-journals.org |

| 3-Bromoquinoline | 1. TMPMgCl·LiCl2. (BrCl₂C)₂ | 2-Magnesio-3-bromoquinoline | This compound | 65 | acs.orguni-muenchen.de |

Reactivity and Derivatization of 2,3 Dibromoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the functionalization of 2,3-dibromoquinoline. The differential reactivity of the C2 and C3 positions enables selective and sequential reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of aryl groups at one or both bromine-substituted positions.

Achieving high levels of regioselectivity in the Suzuki coupling of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. researchgate.net However, useful levels of selectivity have been reported for various dibromoquinoline isomers. researchgate.netsci-hub.se For this compound, the reaction with i-PrMgCl·LiCl proceeds regioselectively to form a 3-magnesiated 2-bromoquinoline (B184079) intermediate. acs.orgbeilstein-journals.org This intermediate can then participate in subsequent cross-coupling reactions. The regioselectivity is influenced by factors such as the catalyst, base, and solvent system employed. nih.gov For instance, studies on 2,4-dibromoquinoline (B189380) have shown that the choice of catalyst can direct the coupling to either the C2 or C4 position. nih.gov

The selective arylation of this compound at either the C2 or C3 position allows for the synthesis of mono-arylated bromoquinolines, which are valuable intermediates for further functionalization. The inherent reactivity differences between the C2 and C3 positions can be exploited to achieve site-selectivity. For instance, selective cross-coupling of this compound with an amine has been shown to occur at the C2 position. nih.govpsu.edu This is followed by intramolecular nucleophilic substitution to yield quindoline. nih.govpsu.edu In a different approach, the reaction of this compound with (2-aminophenyl)boronic acid under Suzuki conditions can lead to the formation of indolo[2,3-b]quinolines.

Double Suzuki couplings on this compound enable the synthesis of 2,3-diarylquinolines. thieme-connect.comthieme-connect.comrsc.orgresearchgate.net These reactions can be performed in a one-pot fashion, sometimes with two different arylboronic acids to create unsymmetrical 2,3-diarylquinolines. While achieving this can be complex due to competing mono-coupling and homo-coupling reactions, successful double Suzuki couplings have been reported for other dibromoquinolines, such as the 5,7- and 3,4-isomers. researchgate.netsci-hub.senih.gov

Table 1: Examples of Double Suzuki Couplings on Dibromoquinolines

| Dibromoquinoline Isomer | Coupling Partner 1 | Coupling Partner 2 | Product | Yield (%) | Reference |

| 5,7-dibromo-2-methylquinoline | p-tolylboronic acid | p-methoxyphenylboronic acid | 2-methyl-5-(p-tolyl)-7-(p-methoxyphenyl)quinoline | 65 | sci-hub.se |

| 3,4-dibromoquinoline | phenylboronic acid | phenylboronic acid | 3,4-diphenylquinoline | 72 | nih.gov |

This table is interactive. Click on the headers to sort the data.

A variety of palladium catalysts have been employed in the Suzuki-Miyaura coupling of this compound and its derivatives. uni-rostock.de Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). sci-hub.senih.gov The choice of ligand associated with the palladium center can significantly influence the catalyst's activity and selectivity. For example, the use of specific phosphine (B1218219) ligands can enhance the reaction's efficiency. In some cases, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst. scielo.br The catalytic system, including the choice of base and solvent, is crucial for optimizing the reaction conditions to achieve the desired mono- or di-substituted products in good yields.

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction provides a powerful method for the alkynylation of aryl halides, and it has been successfully applied to this compound. sci-hub.senih.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Studies on the Sonogashira coupling of dihaloquinolines have demonstrated that regioselectivity can be achieved. For instance, with 2,4-dihaloquinolines, the reaction often occurs selectively at the C2 position. nih.gov In the case of 2,4-dibromoquinoline, treatment with a terminal alkyne yields the 2-alkynylated product. scielo.brscielo.br By using a 2-bromo-4-iodoquinoline, the inherent regioselectivity can be overcome to afford coupling at the C4 position. nih.gov While detailed studies on the regioselectivity of this compound in Sonogashira coupling are less common, the principles of differential reactivity of the C-Br bonds suggest that selective mono- and di-alkynylation should be feasible under controlled conditions. One-pot double Sonogashira couplings have been reported for 4,6-dihaloquinolines, yielding 4,6-dialkynylquinolines in good yields. sci-hub.senih.gov

Regioselectivity in Sonogashira Coupling of Dibromoquinolines

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the case of this compound, the regioselectivity of the reaction is of key importance for synthesizing specifically substituted quinoline (B57606) derivatives.

Research has shown that the Sonogashira coupling of this compound with terminal alkynes, such as (trimethylsilyl)acetylene, can be controlled to achieve selective monosubstitution at the C2 position. wikipedia.org This selectivity is attributed to the higher reactivity of the bromine atom at the C2 position compared to the C3 position. The reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper(I) iodide, and a base, commonly triethylamine. wikipedia.orgnih.govwikipedia.org The trimethylsilyl (B98337) group can be subsequently removed to yield the corresponding 2-ethynyl-3-bromoquinoline. wikipedia.org

Table 1: Regioselective Sonogashira Coupling of this compound

| Reactant | Alkyne | Catalyst | Co-catalyst | Base | Product |

| This compound | (Trimethylsilyl)acetylene | PdCl2(PPh3)2 | CuI | Triethylamine | 2-((Trimethylsilyl)ethynyl)-3-bromoquinoline |

Stille Cross-Coupling

The Stille cross-coupling reaction involves the coupling of an organotin compound with an organic halide. For this compound, this reaction offers another avenue for selective functionalization.

Studies have demonstrated that the reaction of this compound with an organostannane, such as tributyl(vinyl)stannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), proceeds with high regioselectivity. The coupling preferentially occurs at the C2 position, yielding 3-bromo-2-vinylquinoline. fishersci.nosigmaaldrich.comuni.lu The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF). fishersci.nowikipedia.org

Table 2: Stille Cross-Coupling of this compound

| Reactant | Organostannane | Catalyst | Solvent | Product |

| This compound | Tributyl(vinyl)stannane | Pd(PPh3)4 | DMF | 3-Bromo-2-vinylquinoline |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. In the context of this compound, the Heck reaction allows for the introduction of alkenyl groups.

The reaction of this compound with an alkene, for instance, methyl acrylate, can be catalyzed by palladium(II) acetate in the presence of a phosphine ligand like tri-o-tolylphosphine (B155546) and a base such as triethylamine. wikipedia.orgereztech.comfishersci.atfishersci.se Similar to other cross-coupling reactions, the Heck reaction exhibits regioselectivity, with the substitution occurring preferentially at the C2 position.

Table 3: Heck Reaction of this compound

| Reactant | Alkene | Catalyst | Ligand | Base |

| This compound | Methyl Acrylate | Pd(OAc)2 | P(o-tolyl)3 | Triethylamine |

Negishi Cross-Coupling

The Negishi cross-coupling reaction provides a method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide. This reaction has also been applied to this compound for selective functionalization.

The reaction of this compound with an organozinc reagent, in the presence of a palladium catalyst, leads to the formation of a C-C bond. The regioselectivity of this reaction also favors substitution at the C2 position due to its higher reactivity. The specific organozinc reagent and palladium catalyst used can be varied to introduce a range of substituents.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides.

Intermolecular Buchwald-Hartwig amination of this compound allows for the selective introduction of an amino group. The reaction of this compound with an amine in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide, results in the formation of a 2-amino-3-bromoquinoline derivative. fishersci.finih.govamericanelements.comsigmaaldrich.com The reaction is typically carried out in an inert solvent like toluene. fishersci.seguidetopharmacology.orgsolvo-chem.com The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction.

Table 4: Intermolecular Buchwald-Hartwig Amination of this compound

| Reactant | Amine | Catalyst | Base | Solvent | Product |

| This compound | Various Amines | Palladium Catalyst | Sodium tert-butoxide | Toluene | 2-Amino-3-bromoquinoline derivative |

Intramolecular Buchwald-Hartwig amination of appropriately substituted this compound derivatives can lead to the formation of fused heterocyclic systems. If a nucleophilic nitrogen atom is present in a side chain attached to the quinoline core, an intramolecular cyclization can occur. This reaction pathway is a powerful tool for the synthesis of complex nitrogen-containing polycyclic aromatic compounds. The reaction conditions are similar to the intermolecular version, typically requiring a palladium catalyst and a base.

Tandem Catalysis Approaches

Tandem catalysis, also known as domino or cascade catalysis, offers an efficient approach for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. soton.ac.uk In the context of this compound, tandem reactions have been employed to construct fused heterocyclic systems.

One notable application involves the regioselective tandem metal-catalyzed amination of this compound with various amino(benzo)(di)azines. researchgate.net This process can lead to the formation of novel dipyridoimidazole-type heterocyclic scaffolds. researchgate.net By carefully controlling the reaction conditions, such as temperature, it is possible to achieve selective C-2 intermolecular palladium-catalyzed amination of this compound. thieme-connect.comresearchgate.netresearchgate.net For instance, a Pd2(dba)3–XANTPHOS catalyst system can be used to achieve this selective amination. thieme-connect.com

Furthermore, orthogonal-tandem catalysis, combining palladium and copper catalysts, has been successfully applied to the amination of this compound. thieme-connect.com A combination of Pd2(dba)3–XANTPHOS and CuI facilitates the synthesis of various benzo and aza analogues of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoline from this compound and amino(benzo)(di)azines. thieme-connect.com Another approach involves a one-pot tandem Mizoroki-Heck olefination followed by a direct arylation/hydrogenation sequence, which has been used to create multicyclic alkylated heteroarenes. rsc.org Studies have shown that in these tandem reactions, the Heck reaction at the less sterically hindered C-2 position of the quinoline ring is significantly faster than the direct arylation. rsc.org

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, and they represent a valuable tool for the derivatization of this compound. Palladium-catalyzed carbonylation has been a key method in this regard. acs.org

For instance, the treatment of this compound with iPrMgCl·LiCl leads to a magnesiated intermediate, which can then react with ethyl cyanoformate to produce 2-bromoquinoline-3-carboxylic acid ethyl ester in high yield. acs.org This reaction demonstrates a selective functionalization at the C-3 position. acs.org The resulting ester can be further functionalized. acs.org

Regioselective Functionalization of this compound through Magnesiation

Regioselective magnesiation has emerged as a powerful strategy for the controlled functionalization of polyhalogenated quinolines, including this compound. acs.org This method allows for the selective introduction of functional groups at specific positions on the quinoline core.

Chemo- and Regioselective Magnesiation at C3 and C2 Positions

The reaction of this compound with isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) results in a highly regioselective bromine-magnesium exchange at the C-3 position. acs.orguni-muenchen.de This process quantitatively yields the 3-magnesiated 2-bromoquinoline intermediate. acs.org This selectivity is noteworthy because it allows for the specific functionalization of the C-3 position while leaving the bromine at the C-2 position intact for subsequent reactions. acs.org

The choice of the Grignard reagent can influence the regioselectivity. While i-PrMgCl·LiCl is effective for selective magnesiation at C-3 in this compound, other reagents like MesMgBr·LiCl (mesitylmagnesium bromide lithium chloride) have been used for selective magnesiation at the C-3 position of 2,3,4-tribromoquinoline. acs.org

Following the initial magnesiation at C-3, it is possible to achieve a subsequent magnesiation at the C-2 position. acs.org This stepwise approach, combining different magnesiating agents, enables the sequential functionalization of the quinoline ring at positions C-3 and then C-2. acs.org

Reaction with Electrophiles

The magnesiated intermediates derived from this compound are potent nucleophiles and can react with a wide array of electrophiles to introduce various functional groups. acs.org

The 3-magnesiated 2-bromoquinoline intermediate can be trapped with electrophiles such as:

Tosyl cyanide , to yield 3-cyano-2-bromoquinoline. acs.orgamazonaws.com

Propionaldehyde , to form the corresponding alcohol derivative. acs.org

Ethyl cyanoformate , which after reaction, produces 2-bromoquinoline-3-carboxylic acid ethyl ester. acs.orguni-muenchen.de

This reactivity provides a versatile platform for synthesizing a range of 2,3-disubstituted quinoline derivatives with high regiocontrol. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, particularly when substituted with halogens, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com In these reactions, a nucleophile replaces one of the bromine atoms.

Reactions with Amines and Phenols

This compound can undergo SNAr reactions with various nucleophiles, including amines and phenols. These reactions are often catalyzed by transition metals, such as palladium or copper. thieme-connect.com

In palladium-catalyzed amination reactions, this compound can react with amino(benzo)(di)azines. thieme-connect.com By controlling the reaction conditions, it is possible to achieve a selective intermolecular amination at the C-2 position. thieme-connect.com This selectivity has been exploited in tandem catalytic cycles to build complex heterocyclic structures. thieme-connect.comthieme-connect.com For example, an orthogonal-tandem approach using a combination of Pd2(dba)3–XANTPHOS and CuI has been employed for the effective amination of this compound. thieme-connect.com

Similar SNAr reactions can occur with phenols, although the specific conditions and outcomes may vary. These reactions provide a route to phenoxy-substituted quinolines. nih.gov

Applications of 2,3 Dibromoquinoline in the Synthesis of Complex Heterocyclic Systems

Synthesis of Polyfused Heterocycles

A general synthetic methodology utilizing heteroaryl-aryl Suzuki coupling has been reviewed as an effective strategy for preparing numerous heteroaromatic ring systems with potential biological significance. researchgate.net This approach is particularly effective for creating polyfused heterocycles, which are of interest as potential intercalating agents. researchgate.net

The core concept for synthesizing polyfused ring systems involves a retrosynthetic analysis centered on the Suzuki cross-coupling reaction. mdpi.com This strategy dissects the target polycycle at a key biaryl bond, breaking it down into two precursor molecules: one bearing a halogen (or triflate) and the other a boronic acid function. researchgate.net

Crucially, for the synthesis of complex polycycles, these reaction partners must also contain appropriate functional groups (F1 and F2) that can subsequently react with each other to form a new ring. mdpi.com The versatility of this method stems from the wide variety of functional group combinations that can be employed for the final ring-closure step. researchgate.netmdpi.com Examples of these subsequent reactions include:

Condensation reaction: e.g., where F1 is an amino group (–NH2) and F2 is a formyl group (–CH=O). researchgate.netmdpi.com

Insertion reaction: e.g., involving a nitrene atom as F1 and a hydrogen atom as F2. researchgate.netmdpi.com

Nucleophilic substitution: e.g., where F1 is an amino group (–NH2) and F2 is a halogen atom. researchgate.netmdpi.com

This synthetic principle allows for the systematic construction of novel polycyclic systems from strategically functionalized aryl and heteroaryl precursors. mdpi.com

By applying the principles of Suzuki cross-coupling followed by an intramolecular cyclization, 2,3-dibromoquinoline serves as a key building block for novel polycyclic systems. mdpi.comnih.gov The differential reactivity of the C-2 and C-3 bromine atoms is exploited to first achieve a selective cross-coupling, followed by a ring-closing reaction to forge the final heterocyclic structure. researchgate.netnih.gov

One prominent example is the synthesis of the indolo[3,2-c]quinoline ring system, a core structure in several alkaloids. mdpi.comnih.gov This methodology has also been successfully extended to create other indole-fused systems. For instance, the alkaloid Furostifoline has been synthesized by coupling a heterocyclic boronic acid with o-bromonitrobenzene, followed by the transformation of the nitro group into a nitrene, which then undergoes cyclization to yield the tetracyclic product. mdpi.comnih.gov This demonstrates the power of combining Suzuki cross-coupling with subsequent cyclization strategies to access a diverse range of complex polyfused heterocycles. researchgate.net

Synthesis of Pyrido[1',2':1,2]imidazo[4,5-b]quinoline Derivatives

The synthesis of complex, nitrogen-rich heterocyclic systems such as pyrido[1',2':1,2]imidazo[4,5-b]quinoline and its analogues can be efficiently achieved using this compound as a starting material. thieme-connect.comresearchgate.net A powerful method for this transformation is a regioselective, tandem metal-catalyzed amination process. researchgate.netchim.it

This approach utilizes an orthogonal-tandem catalysis system, combining a palladium catalyst with a copper catalyst to facilitate sequential C-N bond formations. thieme-connect.com The synthesis involves the reaction of this compound with various amino(benzo)(di)azines. thieme-connect.comchim.it The combination of a Pd₂(dba)₃–XANTPHOS catalyst system with CuI provides an effective route to the target tetracyclic scaffolds. thieme-connect.com

Furthermore, researchers have demonstrated that by carefully controlling the reaction temperature in a Pd₂(dba)₃–XANTPHOS-catalyzed auto-tandem reaction, it is possible to achieve selective C-2 intermolecular amination of this compound. This allows for the isolation of the N-(3-bromoquinolin-2-yl)azaheteroaryl amine intermediate as the sole product in good yields, showcasing the high degree of selectivity that can be achieved with this precursor. thieme-connect.com

Synthesis of Other Fused Quinoline (B57606) Systems

The strategic di-halogenation of the this compound core enables its participation in a variety of annulation reactions, leading to the formation of novel fused ring systems. These transformations typically involve intramolecular or tandem reactions that build additional heterocyclic or carbocyclic rings onto the quinoline framework.

Benzofuroquinolines

A direct and efficient route to the benzofuroquinoline skeleton has been demonstrated using a dibromoquinoline precursor in a one-pot tandem reaction. Specifically, the synthesis of 2-phenyl-benzofuro[3,2-c]quinoline was achieved from 3-bromo-4-(2-bromophenoxy)quinoline through a Suzuki-Miyaura/Direct Arylation (SM/DA) sequence. soton.ac.uk The reaction involves an initial Suzuki-Miyaura coupling with phenylboronic acid, followed by an intramolecular direct arylation C-H functionalization to close the furan (B31954) ring. soton.ac.uk The optimization of this tandem reaction highlights the influence of base and solvent on the yield. soton.ac.uk

Table 1: Optimization of Tandem Suzuki-Miyaura/Direct Arylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | NMP | 100 | 83 |

| 2 | Cs₂CO₃ | NMP | 100 | 72 |

| 3 | K₃PO₄ | NMP | 100 | 43 |

| 4 | K₂CO₃ | Dioxane | 100 | 65 |

| 5 | K₂CO₃ | Toluene | 110 | 23 |

This table presents data from the optimization of the one-pot synthesis of 2-phenyl-benzofuro[3,2-c]quinoline, showing the effects of different bases, solvents, and temperatures on the reaction yield. Data sourced from reference soton.ac.uk.

While this specific example starts from a 3,4-disubstituted quinoline derivative, the principle of using a dihaloquinoline for tandem cross-coupling and cyclization demonstrates a powerful strategy applicable to precursors like this compound for creating fused systems. Other synthetic strategies for benzofuro[3,2-c]quinolines involve a sequential chlorination/demethylation/cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones. mdpi.com

Thieno- or Selenopheno[2,3-b]quinoline derivatives

The synthesis of thieno[2,3-b]quinoline and its selenium analogues, selenopheno[2,3-b]quinoline, typically proceeds through cyclization reactions of quinolines functionalized at the 2 and 3 positions with appropriate sulfur or selenium-containing precursors. A common method involves the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines or 3-alkynyl-2-(methylseleno)quinolines. nih.gov The resulting halogenated thieno- or selenopheno[2,3-b]quinolines are valuable intermediates for further structural diversification through palladium-catalyzed reactions. nih.gov Other routes include the reaction of 2-chloro-3-formyl quinoline with methyl thioglycolate. researchgate.net A direct synthetic route utilizing this compound as the starting material is not the most commonly reported method for this specific fused system. nih.govresearchgate.netresearchgate.net

Pyrido[1,2-a]benzimidazoles

This compound is an excellent precursor for the synthesis of complex nitrogen-containing fused systems like pyrido[1,2-a]benzimidazoles and their aza-analogues. Researchers have developed regioselective tandem metal-catalyzed amination reactions on this compound to construct these scaffolds. researchgate.net

One approach utilizes an orthogonal tandem catalysis involving a Pd-catalyzed intermolecular amination followed by a Cu-catalyzed intramolecular C-N bond formation. thieme-connect.com A more streamlined method involves an auto-tandem amination using a palladium catalyst for both the inter- and intramolecular steps. For example, the reaction of this compound with various amino(benzo)(di)azines using a Pd₂(dba)₃–XANTPHOS catalyst system and a copper(I) iodide (CuI) co-catalyst provides access to a range of benzo and aza analogues of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoline. chim.itthieme-connect.com By controlling the reaction temperature, it is possible to achieve selective C-2 intermolecular amination, isolating the N-(3-bromoquinolin-2-yl)azaheteroaryl amine intermediate. chim.it This intermediate can then be cyclized in a subsequent step to form the final fused product. chim.itresearchgate.net

Application as Precursors for Pharmacologically Active Compounds

The utility of this compound extends to its role as a precursor for compounds with significant pharmacological potential. The fused heterocyclic systems derived from it are often associated with a wide spectrum of biological activities.

The pyrido[1,2-a]benzimidazole (B3050246) (PBI) scaffold, which can be synthesized from this compound, is recognized as a "privileged" structure in medicinal chemistry due to its diverse biological activities. thieme-connect.com For instance, derivatives of this class have been investigated as antischistosomal agents, which are crucial for treating schistosomiasis. researchgate.net

Furthermore, research into novel antifungal agents has identified a dibromoquinoline compound, referred to as compound 4b, which exhibits potent, broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus. nih.govnih.govacs.org This compound was found to inhibit fungal growth at concentrations as low as 0.5 μg/mL. nih.govacs.org At subinhibitory concentrations, it also interfered with key virulence factors in C. albicans, including the formation of hyphae and biofilms. nih.govnih.gov The mechanism of action appears to be unique, targeting metal ion homeostasis in the fungal cells. nih.govnih.gov The potent antifungal activity was also validated in an in vivo model using Caenorhabditis elegans. nih.gov While the specific synthesis of compound 4b is not detailed as starting from this compound in these reports, it highlights the significant potential of dibromoquinoline scaffolds as a source of new anti-infective agents.

The general quinoline core is a well-established pharmacophore found in numerous drugs, and derivatives are constantly being evaluated for antimalarial, anticancer, and antimicrobial properties, underscoring the importance of versatile building blocks like this compound in drug discovery programs. nih.govresearchgate.net

Table 2: List of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 80136 |

| Pyrrolo[3,4-c]quinoline-1,3-dione | 138549 |

| Isatin (B1672199) | 8975 |

| Diketene | 11442 |

| Sarcosine | 1088 |

| Indenoquinolinone | 139031154 (for Indeno[1,2-b]quinolin-11(5H)-one) |

| 2-Aminobenzaldehyde (B1207257) | 6950 |

| Benzofuro[3,2-c]quinoline | 108398 |

| Phenylboronic acid | 637518 |

| Thieno[2,3-b]quinoline | 243936 |

| Selenopheno[2,3-b]quinoline | 13915003 |

| Pyrido[1,2-a]benzimidazole | 237248 |

| Pyrido[1',2':1,2]imidazo[4,5-b]quinoline | 5339678 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 9931327 |

| XANTPHOS | 119777 |

Antifungal Agents

Research has identified a novel dibromoquinoline derivative, synthesized from this compound, as a potent, broad-spectrum antifungal agent. pgx-db.orgnih.govnih.gov This compound, referred to in studies as compound 4b, has demonstrated significant activity against clinically relevant fungal species, including Candida, Cryptococcus, and Aspergillus, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL. pgx-db.orgnih.govnih.gov

Table 1: Antifungal Activity of Dibromoquinoline Compound 4b

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida spp. | As low as 0.5 μg/mL |

| Cryptococcus spp. | As low as 0.5 μg/mL |

The antifungal effect of the dibromoquinoline derivative is attributed to a unique mechanism of action that distinguishes it from many existing antifungal drugs. pgx-db.orgnih.govnih.gov Unlike conventional antifungals that typically target the fungal cell membrane or wall, this compound appears to exert its activity through a novel pathway. pgx-db.org

A key aspect of the antifungal efficacy of the this compound derivative is its ability to interfere with crucial virulence factors in fungi, particularly in Candida albicans. pgx-db.orgnih.govnih.gov At subinhibitory concentrations, the compound has been shown to disrupt the formation of hyphae, the long, branching filamentous structures that are critical for tissue invasion and pathogenesis. pgx-db.org Furthermore, it effectively inhibits the formation of biofilms, which are structured communities of fungal cells that adhere to surfaces and are notoriously resistant to conventional antifungal treatments. pgx-db.orgnih.govnih.govfrontiersin.org The inhibition of these virulence factors may be linked to the compound's interference with the function of proteins such as Ecm33 and Rim101, which are important for the yeast-to-hyphae transition in C. albicans. researchgate.net

Table 2: Effect of Dibromoquinoline Compound 4b on C. albicans Virulence Factors

| Virulence Factor | Observation |

|---|---|

| Hyphae Formation | Inhibited at subinhibitory concentrations |

The primary mechanism of antifungal action for this dibromoquinoline derivative is the disruption of metal ion homeostasis within the fungal cells. pgx-db.orgnih.govnih.gov Studies using yeast deletion strains revealed a high sensitivity to the compound in strains with mutations in genes related to metal ion homeostasis, specifically cox17Δ, ssa1Δ, and aft2Δ. pgx-db.orgnih.gov The sensitivity of these strains was reversed when the growth media was supplemented with copper or iron ions, providing strong evidence that the compound's antifungal effect is mediated by targeting the homeostasis of these essential metal ions. pgx-db.orgnih.govnih.gov

The potent antifungal activity of the dibromoquinoline derivative was further validated in an in vivo model using the nematode Caenorhabditis elegans. pgx-db.orgnih.govnih.gov In these studies, the compound demonstrated the ability to enhance the survival of C. elegans infected with a fluconazole-resistant strain of C. albicans. pgx-db.orgnih.govnih.gov This in vivo validation underscores the potential of this class of compounds for further development as therapeutic agents. pgx-db.orgnih.govnih.gov

Inhibitors of AlkBH3 DNA Repair Activity

The mammalian AlkB homologue 3 (AlkBH3) is an enzyme involved in the dealkylation repair of DNA and is considered a target for cancer therapy due to its role in tumor cell proliferation. biorxiv.org While quinoline-based compounds have been investigated as inhibitors for various enzymes that act on DNA, such as DNA methyltransferases and base excision repair glycosylases, a direct inhibitory effect of this compound on AlkBH3 has not been definitively established in the reviewed literature.

Research into the development of AlkBH3 inhibitors has included the synthesis of arylated indenone derivatives from 2,3-dibromoindenone, a different heterocyclic compound. biorxiv.org Although this demonstrates the utility of dibrominated precursors in creating enzyme inhibitors, it does not directly implicate this compound as an AlkBH3 inhibitor. Further research is required to determine if derivatives of this compound possess inhibitory activity against the AlkBH3 DNA repair enzyme.

Mechanistic and Theoretical Investigations

Mechanistic Studies of Cross-Coupling Reactions Involving 2,3-Dibromoquinoline

Cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, with transition metal catalysts playing a central role. chemistryjournals.net The reactivity of the two bromine atoms on the this compound core is subject to the specific reaction conditions and catalytic system employed. Mechanistic investigations into these transformations, often supported by computational studies, reveal the intricate pathways governing product formation.

While many palladium-catalyzed cross-couplings are understood to proceed through two-electron pathways (Pd(0)/Pd(II) cycles), the involvement of radical intermediates has been identified in various cross-coupling reactions. nih.gov Radical-radical cross-coupling, though historically considered difficult to control, represents a direct method for bond formation. thieme-connect.de In the context of this compound, radical mechanisms could be initiated under specific conditions, such as through photochemical activation or the use of radical initiators.

These pathways may involve the formation of a quinolinyl radical intermediate. For instance, a single-electron transfer (SET) event from a low-valent metal catalyst to the this compound could lead to a radical anion, which then expels a bromide ion to generate the neutral quinolinyl radical. This radical can then participate in subsequent coupling steps. nih.gov Alternatively, a bromine radical itself can act as a hydrogen atom transfer (HAT) abstractor from a reaction partner, initiating a radical chain process that could lead to the functionalization of the quinoline (B57606) core. researchgate.net Such mechanisms are often proposed to explain the formation of unexpected byproducts or to rationalize reactivity in systems where traditional two-electron pathways are disfavored. nih.gov

The predominant mechanism for many transition metal-catalyzed cross-coupling reactions involving aryl halides like this compound is based on a catalytic cycle featuring oxidative addition and reductive elimination as key steps. chemistryjournals.net

Oxidative Addition: This is typically the initial step, where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This process increases the coordination number and the formal oxidation state of the metal center by two (e.g., from Pd(0) to Pd(II)). wikipedia.orglibretexts.org The reaction is favored for electron-rich metal centers and is a critical step in activating the otherwise inert C-Br bond for subsequent coupling. libretexts.org For this compound, oxidative addition can occur regioselectively at either the C2-Br or C3-Br bond, depending on steric and electronic factors, as well as the specific ligand and catalyst system used.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org In this intramolecular process, the two organic groups coupled to the metal center are eliminated to form a new bond, while the metal center is reduced back to its initial lower oxidation state (e.g., from Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.org For this step to occur, the two groups to be coupled must typically be positioned cis to each other in the metal's coordination sphere. libretexts.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org

| Step | Catalyst State (Example: Pd) | Change in Oxidation State | Change in Coordination Number | Description |

| Oxidative Addition | Pd(0) → Pd(II) | +2 | +2 | The palladium catalyst inserts into the C-Br bond of this compound, forming an organopalladium(II) complex. |

| Reductive Elimination | Pd(II) → Pd(0) | -2 | -2 | The two coupled organic fragments are expelled from the palladium center to form the final product, regenerating the Pd(0) catalyst. |

This table provides a generalized overview of the changes at the metal center during the key steps of a typical cross-coupling catalytic cycle.

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural, electronic, and reactive properties of molecules like this compound. chemistryjournals.netrsc.org These theoretical studies provide deep insights that complement experimental findings.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.com For this compound, geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G or larger) provides precise information on bond lengths, bond angles, and dihedral angles. nih.govbohrium.com This optimized structure is the foundation for all further computational analyses, including frequency calculations to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and the calculation of other molecular properties. nih.gov

| Parameter | Description | Typical Basis Sets | Significance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Provides insight into bond order and strength within the quinoline ring system and C-Br bonds. |

| Bond Angles | The angle formed between three connected atoms. | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Defines the shape and steric environment of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Determines the overall three-dimensional conformation and planarity of the molecule. |

This table outlines the key parameters obtained from molecular geometry optimization and their importance in understanding molecular structure.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: This orbital can be considered the "nucleophilic" orbital, as it is the highest-energy orbital containing electrons and is thus most willing to donate them. youtube.com

LUMO: This orbital is the "electrophilic" orbital, as it is the lowest-energy orbital without electrons and is thus most able to accept them. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. uobaghdad.edu.iq Analysis of the FMOs can help predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule.

| Orbital | Role in Reactivity | Information Derived from DFT |

| HOMO | Electron Donor (Nucleophile) | Energy level; Spatial distribution indicates regions of high electron density. |

| LUMO | Electron Acceptor (Electrophile) | Energy level; Spatial distribution indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Indicator of Reactivity | A smaller gap suggests the molecule is more easily excited and more reactive. |

This table summarizes the roles of frontier molecular orbitals in determining chemical reactivity.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model and aid in structural elucidation.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are often scaled or referenced against a standard (e.g., Tetramethylsilane) to improve the correlation with experimental spectra. Discrepancies between theoretical and experimental values can arise from factors such as solvent effects, electron correlation, and vibrational averaging, which are not always perfectly modeled in the calculation. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption bands. bohrium.com This allows for the prediction of the absorption maxima (λ_max). Comparing the theoretical spectrum with the experimental one helps assign the electronic transitions, such as π→π* transitions, which are characteristic of aromatic systems like quinoline. researchgate.netsharif.edu

| Spectroscopic Data | Computational Method | Typical Information Provided | Correlation with Experiment |

| NMR Chemical Shifts | DFT (GIAO method) | ¹H and ¹³C chemical shifts (ppm). | Generally good agreement after scaling; helps assign complex spectra. |

| UV-Vis Absorption | TD-DFT | Excitation energies (eV or nm), oscillator strengths (f), λ_max. | Provides insight into electronic transitions (e.g., HOMO→LUMO) and validates the electronic structure. |

This table illustrates the use of computational methods to predict spectroscopic data and its correlation with experimental results.

Understanding Electronic Absorption and Emission Properties

The electronic absorption and emission properties of a molecule are governed by the transitions of electrons between different energy levels. For organic molecules like this compound, these are typically transitions between π and π* orbitals. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra. rsc.org

A typical TD-DFT calculation would provide the following theoretical data for this compound, which could be compiled into a table for analysis:

Excitation Energy (eV): The energy difference between the ground state and various excited states.

Wavelength (nm): The wavelength of light corresponding to the excitation energy, indicating where the molecule absorbs light.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition. Higher values indicate more intense absorption bands.

Major Orbital Contributions: The specific molecular orbitals involved in the transition (e.g., HOMO → LUMO).

Analysis of these parameters allows for the assignment of the absorption bands observed in an experimental UV-Vis spectrum. For instance, calculations on various quinoline derivatives have successfully correlated theoretical predictions with experimental spectra, assigning long-wavelength bands to π → π* transitions resulting from intramolecular charge transfer. researchgate.netrsc.org The solvent environment can also be modeled to predict solvatochromic shifts (changes in absorption wavelength with solvent polarity). However, without specific computational studies on this compound, a detailed data table and analysis of its specific electronic transitions cannot be provided.

Predicting Reactivity and Regioselectivity

The reactivity of this compound, particularly the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr), can be predicted using computational models based on its electronic structure. nih.govrsc.org The two bromine atoms on the pyridine (B92270) ring are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The key is to determine which of the two carbon atoms (C2 or C3) is more electrophilic.

Several theoretical descriptors are used to predict the most reactive sites in a molecule:

Mulliken Atomic Charges: Calculation of the partial charge on each atom. A more positive carbon atom is generally more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a nucleophilic attack on an electron-deficient molecule, the reaction is typically controlled by the LUMO. The reaction is predicted to occur at the atom where the LUMO has the largest lobe (coefficient).

Fukui Functions: These functions, derived from DFT, quantify the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org The Fukui function f+ indicates the propensity of a site for nucleophilic attack. The atom with the highest f+ value is the most likely site for such a reaction. researchgate.net

A computational study on this compound would yield specific values for these descriptors for each atom in the molecule. These values would allow for a quantitative prediction of its reactivity and regioselectivity. For example, in studies of 2,4-dichloroquinazoline, both experimental and theoretical evidence consistently show that nucleophilic substitution occurs preferentially at the C4 position, a selectivity that can be explained by analyzing the relative electrophilicity of the C2 and C4 carbons using these computational tools. nih.gov Without such a study for this compound, a data-driven prediction of its reactivity cannot be presented.

Future Directions and Research Opportunities

Asymmetric Synthesis Utilizing 2,3-Dibromoquinoline

The development of chiral molecules is a cornerstone of modern pharmacology. Asymmetric synthesis, which produces stereochemically pure compounds, is crucial for developing drugs with improved efficacy and reduced side effects. While specific examples utilizing this compound are nascent, the broader field of asymmetric synthesis of quinoline (B57606) derivatives provides a clear roadmap. acs.orgresearchgate.net

Future research will likely involve using this compound as a prochiral substrate in catalytic asymmetric reactions. Techniques such as rhodium-catalyzed asymmetric hydrogenation and Sharpless epoxidation could be adapted to introduce chirality. researchgate.net Furthermore, enantioselective rearrangement and cyclization reactions, which have been successful in creating complex polycyclic indole (B1671886) derivatives from quinolinone scaffolds, could be explored. rsc.org These strategies would enable the synthesis of novel, enantiomerically pure quinoline derivatives with potential applications in drug discovery and materials science.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of chemical syntheses, particularly in the pharmaceutical industry. rsc.org Future efforts in the chemistry of this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic protocols. Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalytic reagents over stoichiometric ones. oled-intermediates.com

The adoption of greener solvents, microwave-assisted synthesis, and one-pot multicomponent reactions are strategies that can significantly reduce the environmental impact of chemical processes. susu.rursc.org For instance, the use of deep eutectic solvents or even water as a reaction medium, combined with energy-efficient methods like microwave irradiation, has been successfully applied to the synthesis of related heterocyclic compounds like quinazolinones and pyrano[2,3,d]pyrimidines. susu.rursc.org Applying these methodologies to the synthesis and derivatization of this compound will be a key research direction, aiming for processes that are not only efficient but also sustainable. tandfonline.com

| Green Chemistry Principle | Application in this compound Chemistry | Expected Outcome |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Reduced waste generation. oled-intermediates.com |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents. | Minimized environmental pollution and health risks. rsc.orgrsc.org |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Increased reaction efficiency and reduced chemical waste. oled-intermediates.com |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | More sustainable and cost-effective processes. rsc.org |

Further Investigation of Pharmacological Potentials

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. researchgate.netresearchgate.net The presence of bromine atoms, as seen in this compound, can enhance the pharmacological properties of a molecule. Research has already highlighted the potent anticancer activities of highly brominated quinolines. dergipark.org.tr

Future pharmacological investigations will likely explore the potential of this compound derivatives across various therapeutic areas. The quinoline nucleus is associated with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular activities. researchgate.netresearchgate.net By synthesizing a diverse library of compounds derived from this compound, researchers can screen for activity against a multitude of biological targets. For example, derivatives have shown promise as antileukemia agents and DNA gyrase inhibitors. fluorochem.co.ukresearchgate.net The versatility of the this compound scaffold provides a rich platform for the discovery of new therapeutic agents. acs.orgresearchgate.netrsc.org

Design and Synthesis of Advanced Materials

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. Polyquinolines, in particular, are known for their excellent thermal stability and have been investigated for applications in organic electronics. tandfonline.comdergipark.org.tr The two bromine atoms on this compound serve as ideal reactive handles for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, enabling the synthesis of novel conjugated polymers.

Quinoline derivatives are widely used in organic light-emitting diodes (OLEDs), serving as efficient luminescent materials in both the light-emitting and charge transport layers. oled-intermediates.com Specifically, they have been crucial in developing high-efficiency green and blue emitters for full-color displays. oled-intermediates.com Research into brominated quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated their potential as fluorescent materials for OLED devices. fluorochem.co.ukacs.org Future research will focus on designing and synthesizing novel polymers and small molecules from this compound for applications in organic electronics, sensors, and other functional materials. acs.orgresearchgate.netrsc.orgresearchgate.net

High-Throughput Screening in Medicinal Chemistry

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify potential new drug leads. The creation of diverse chemical libraries is essential for the success of HTS campaigns.

This compound is an excellent starting point for generating such a library. Its two reactive sites can be functionalized through various chemical reactions to produce a wide array of derivatives with distinct structures and properties. By systematically modifying the this compound core, a large and diverse library of novel compounds can be assembled. This library can then be subjected to HTS against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hits" with desired pharmacological activity. This approach significantly accelerates the early phase of drug discovery, increasing the probability of finding novel therapeutic candidates derived from the quinoline scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dibromoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of dibromoquinoline derivatives typically involves bromination of quinoline precursors or dehydrogenation of tetrahydroquinoline intermediates. For example, 6,8-dibromoquinoline was synthesized via DDQ-mediated dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline under reflux in benzene . Optimization may involve adjusting catalysts (e.g., DDQ stoichiometry), solvent polarity, and reaction duration. Yield improvements can be tracked using HPLC or GC-MS to monitor intermediate conversions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for resolving bromine substitution patterns and π–π stacking interactions, as demonstrated in the crystal structure of 6,8-dibromoquinoline (Cg1⋯Cg2 distance: 3.634 Å) . Complement with / NMR for functional group analysis and UV-Vis spectroscopy to study electronic transitions. Mass spectrometry (HRMS) confirms molecular weight and halogen isotopic patterns.

Q. What preliminary biological screening approaches are used to evaluate this compound's bioactivity?

- Methodological Answer : Start with broad-spectrum antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity profiling (e.g., mammalian cell viability assays). For antifungal studies, use standardized protocols like CLSI M38 for filamentous fungi, as seen in studies targeting metal ion homeostasis .

Advanced Research Questions

Q. How does the bromine substitution pattern (2,3 vs. 6,8 positions) influence the biological activity of dibromoquinolines?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using isomers. For example, this compound’s planar quinoline skeleton may enhance membrane penetration compared to 6,8-substituted analogs. Use molecular docking to assess binding affinity to targets like metalloenzymes, and validate with gene knockout strains (e.g., metal transporter-deficient fungi) .

Q. What mechanisms underlie this compound’s antifungal activity, particularly regarding metal ion homeostasis?

- Methodological Answer : Mechanistic studies should include metal chelation assays (e.g., ICP-MS to quantify cellular metal depletion) and transcriptomic analysis of fungal genes regulating ion uptake (e.g., ZRT1 for zinc). In one study, dibromoquinoline derivatives disrupted zinc and iron homeostasis, leading to fungal growth inhibition .

Q. How can researchers resolve contradictions in reported biological efficacy of this compound across studies?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., pH, inoculum size) and validating purity (HPLC ≥95%). Perform comparative studies using identical fungal strains and control compounds. Conflicting MIC values may arise from strain-specific resistance mechanisms, which can be investigated via proteomic profiling .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study on metal ion targeting should justify novelty compared to existing antifungals like fluconazole .

- For Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance () and report measurements to one decimal beyond instrument precision (e.g., MIC = 12.5 ± 0.5 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.